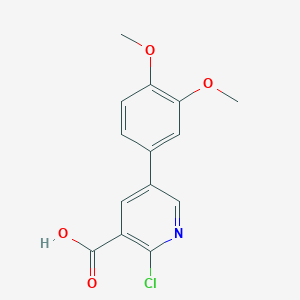
5-(3,5-Dimethoxyphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dimethoxyphenyl)nicotinic acid (5-DMPNA) is a compound belonging to the nicotinic acid family of molecules. It is an important molecule in biochemical and physiological research due to its wide range of applications. 5-DMPNA has been used as a tool for studying the effects of nicotinic acid on various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
5-(3,5-Dimethoxyphenyl)nicotinic acid, 95% is widely used in biochemical and physiological research due to its wide range of applications. It has been used to study the effects of nicotinic acid on various biochemical and physiological processes, including the regulation of gene expression, the regulation of enzyme activity, and the regulation of cell signaling pathways. 5-(3,5-Dimethoxyphenyl)nicotinic acid, 95% has also been used to study the effects of nicotinic acid on the metabolism of lipids and carbohydrates, as well as its role in the development of cancer.
Mecanismo De Acción
The mechanism of action of 5-(3,5-Dimethoxyphenyl)nicotinic acid, 95% is not yet fully understood. However, it is thought to interact with nicotinic acid receptors, which are found in various tissues, including the brain, liver, and muscles. This interaction results in the activation of various biochemical and physiological processes.
Biochemical and Physiological Effects
5-(3,5-Dimethoxyphenyl)nicotinic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-apoptotic effects, as well as a role in the regulation of gene expression, enzyme activity, and cell signaling pathways. 5-(3,5-Dimethoxyphenyl)nicotinic acid, 95% has also been shown to have a role in the metabolism of lipids and carbohydrates, as well as its role in the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,5-Dimethoxyphenyl)nicotinic acid, 95% has several advantages and limitations for use in laboratory experiments. One of the advantages of 5-(3,5-Dimethoxyphenyl)nicotinic acid, 95% is its low toxicity, which makes it safe to use in laboratory experiments. Additionally, 5-(3,5-Dimethoxyphenyl)nicotinic acid, 95% is relatively stable, making it easy to store and transport. However, one of the limitations of 5-(3,5-Dimethoxyphenyl)nicotinic acid, 95% is its low solubility, which can make it difficult to use in certain experiments.
Direcciones Futuras
The future of 5-(3,5-Dimethoxyphenyl)nicotinic acid, 95% is promising, as it has a wide range of applications in biochemical and physiological research. Future research may focus on the role of 5-(3,5-Dimethoxyphenyl)nicotinic acid, 95% in the regulation of gene expression, enzyme activity, and cell signaling pathways. Additionally, future research may focus on the role of 5-(3,5-Dimethoxyphenyl)nicotinic acid, 95% in the metabolism of lipids and carbohydrates, as well as its role in the development of cancer. Furthermore, future research may focus on the development of new synthesis methods for 5-(3,5-Dimethoxyphenyl)nicotinic acid, 95%, as well as the development of new pharmaceuticals based on 5-(3,5-Dimethoxyphenyl)nicotinic acid, 95%.
Métodos De Síntesis
5-(3,5-Dimethoxyphenyl)nicotinic acid, 95% can be synthesized through a variety of methods, including the reaction of 3,5-dimethoxyphenol with ethylenediamine in the presence of a catalytic amount of sulfuric acid, or the reaction of 3,5-dimethoxyphenol with ethylenediamine in the presence of a catalytic amount of hydrochloric acid. 5-(3,5-Dimethoxyphenyl)nicotinic acid, 95% can also be synthesized by the reaction of 3,5-dimethoxyphenol with ethylenediamine in the presence of a catalytic amount of zinc chloride.
Propiedades
IUPAC Name |
5-(3,5-dimethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-12-4-9(5-13(6-12)19-2)10-3-11(14(16)17)8-15-7-10/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTYCLHDKJDQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687853 |
Source


|
| Record name | 5-(3,5-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258612-89-3 |
Source


|
| Record name | 5-(3,5-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














